(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide chemical structure and stereochemistry
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide chemical structure and stereochemistry
This guide provides a comprehensive technical overview of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a chiral molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, stereochemistry, synthesis, and pharmacological relevance, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have demonstrated potential as antitumor, antibacterial, antiviral, and neuroprotective agents.[1][2] The constrained cyclic structure of the THIQ system often imparts favorable pharmacokinetic properties and allows for precise three-dimensional positioning of substituents to interact with biological targets.
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the non-proteinogenic amino acid (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has emerged as a valuable building block in the synthesis of novel therapeutic agents.[3][4][5] Its defined stereochemistry at the C3 position is crucial for enantioselective interactions with chiral biological macromolecules such as enzymes and receptors.
Chemical Structure and Stereochemistry
The fundamental structure of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide consists of a fused benzene ring and a partially saturated pyridine ring, forming the tetrahydroisoquinoline core. A carboxamide group is attached to the chiral center at the C3 position.
Molecular Formula: C₁₀H₁₂N₂O[6]
Molecular Weight: 176.22 g/mol [6]
The Chiral Center and Absolute Configuration
The key stereochemical feature of this molecule is the chiral center at the C3 carbon of the tetrahydroisoquinoline ring. The "(S)" designation indicates the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its biological activity, as enantiomers often exhibit different pharmacological profiles.
Conformational Analysis
The tetrahydroisoquinoline ring is not planar and can adopt different conformations. The presence of the carboxamide substituent at the C3 position influences the conformational equilibrium. In solution, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been observed to exist as a mixture of rotamers due to hindered rotation around the amide bond.[5][7] This conformational flexibility can be a significant factor in its binding to biological targets.
Below is a diagram illustrating the chemical structure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, highlighting the stereocenter.
Caption: Chemical structure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide with the stereocenter at C3 marked with an asterisk.
Synthesis and Characterization
The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically starts from the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5] A variety of synthetic routes are available for the preparation of the parent acid and its derivatives, with the Pictet-Spengler reaction being a classic and versatile method for constructing the tetrahydroisoquinoline core.[1]
General Synthetic Protocol
A common laboratory-scale synthesis involves the amidation of the carboxylic acid. This can be achieved through several standard peptide coupling methods.
Experimental Protocol: Amidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
-
Activation of the Carboxylic Acid: To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is added, along with a base like triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at 0 °C for 30-60 minutes to form the activated ester.
-
Amine Addition: An ammonia source, such as ammonium chloride, is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
The following flowchart illustrates the key steps in the synthesis.
Caption: Synthetic workflow for the preparation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide.
Spectroscopic Characterization
The structure and purity of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide are confirmed using various spectroscopic techniques.
| Spectroscopic Data | - |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected signals include aromatic protons in the range of 7.0-7.5 ppm, methylene protons of the tetrahydroisoquinoline ring, and the amide protons. The splitting patterns and coupling constants are crucial for confirming the connectivity of the atoms. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the amide group. The chemical shift of the chiral C3 carbon is also a key feature. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amide and the secondary amine, C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule.[8] |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]+ would be expected at m/z 176.22. |
Pharmacological Relevance and Applications
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The tetrahydroisoquinoline scaffold is present in a number of natural and synthetic compounds with a broad range of biological effects.[9]
Neurological and CNS Applications
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential in treating neurological disorders.[3] The rigid framework of the THIQ nucleus allows for the precise orientation of pharmacophoric groups, making it a suitable scaffold for designing ligands for various receptors and enzymes in the central nervous system.
Enzyme Inhibition
The constrained conformation of the Tic residue can mimic a β-turn in a peptide chain, making it a valuable component in the design of peptidomimetics and enzyme inhibitors. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been incorporated into inhibitors of proteases and other enzymes.
Asymmetric Catalysis
Beyond direct pharmacological applications, N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and their thioamide analogs have been explored as organocatalysts in asymmetric synthesis, such as the aldol reaction.[10] This highlights the versatility of this chiral scaffold in synthetic organic chemistry.
Conclusion
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a fundamentally important chiral building block with a well-defined structure and stereochemistry. Its synthesis is accessible through established chemical transformations, and its characterization relies on standard spectroscopic methods. The inherent biological relevance of the tetrahydroisoquinoline scaffold, combined with the stereochemical control offered by the C3-carboxamide group, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and organic synthesis. The insights provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this molecule for the development of novel and effective therapeutic agents.
References
-
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. (Year not available). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
-
International Journal of Scientific & Technology Research. (Year not available). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]
-
RSC Publishing. (Year not available). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
National Institutes of Health. (Year not available). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
Chem-Impex. (Year not available). (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Available from: [Link]
-
PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available from: [Link]
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]
-
ResearchGate. (Year not available). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Available from: [Link]
-
The Journal of Organic Chemistry. (Year not available). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. Available from: [Link]
-
PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
PubChem. (2025). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 134732-98-2|(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide|BLD Pharm [bldpharm.com]
- 7. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
